molecular formula C16H25NO2 B5236987 4-[4-(3,4-dimethylphenoxy)butyl]morpholine CAS No. 415936-90-2

4-[4-(3,4-dimethylphenoxy)butyl]morpholine

Cat. No.: B5236987
CAS No.: 415936-90-2
M. Wt: 263.37 g/mol
InChI Key: SSRVEGOUAQHVLT-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethylphenoxy)butyl]morpholine is an organic compound with the molecular formula C16H25NO2 It is a morpholine derivative, characterized by the presence of a 3,4-dimethylphenoxy group attached to a butyl chain, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethylphenoxy)butyl]morpholine typically involves the reaction of 3,4-dimethylphenol with 1,4-dibromobutane to form 4-(3,4-dimethylphenoxy)butane. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dimethylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(3,4-dimethylphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,3-dimethylphenoxy)butyl]morpholine
  • 4-[4-(2,5-dimethylphenoxy)butyl]morpholine
  • 4-[4-(3,4-dimethylphenoxy)butyl]-2,6-dimethylmorpholine

Uniqueness

4-[4-(3,4-dimethylphenoxy)butyl]morpholine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring also contributes to its distinct properties, such as enhanced solubility and potential for forming hydrogen bonds.

Properties

IUPAC Name

4-[4-(3,4-dimethylphenoxy)butyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRVEGOUAQHVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253413
Record name Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415936-90-2
Record name Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415936-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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